molecular formula C12H7BrFN3 B8445199 5-bromo-1-(4-fluorophenyl)-1H-benzotriazole

5-bromo-1-(4-fluorophenyl)-1H-benzotriazole

Cat. No.: B8445199
M. Wt: 292.11 g/mol
InChI Key: MYOBVQZGQHQMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(4-fluorophenyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C12H7BrFN3 and its molecular weight is 292.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7BrFN3

Molecular Weight

292.11 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)benzotriazole

InChI

InChI=1S/C12H7BrFN3/c13-8-1-6-12-11(7-8)15-16-17(12)10-4-2-9(14)3-5-10/h1-7H

InChI Key

MYOBVQZGQHQMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)N=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred room temperature solution of 4-bromo-N1-(4-fluorophenyl)benzene-1,2-diamine (1.4 g, 5 mmol) in DMSO (12 mL), was added 30% sulfuric acid (12 mL). The mixture was then cooled (ice-bath) and a solution of sodium nitrite (380 mg, 5.5 mmol) in water (1 mL) was added dropwise. After 20 minutes, a solution of sodium iodide (2.4 g, 15.8 mmol) in water (2 mL) was added dropwise and the cold bath was removed. After 30 minutes, LCMS showed only a single product [MS m/z 292/294 (MH+)] consistent with the desired product. The mixture was poured into 150 mL of ice water and the resulting precipitate was filtered, washed with sodium thiosulfate solution, water and dried to afford 1.3 g of 5-bromo-1-(4-fluorophenyl)-1H-benzotriazole as a light purple solid. MS m/z 292/294 (MH+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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